1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
CAS No.: 1500640-74-3
Cat. No.: VC3085500
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1500640-74-3 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) |
| Standard InChI Key | BSSSUVOQXXKJFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is characterized by its heterocyclic structure containing a pyrrole core with a carboxylic acid group at position 3 and a 3-chlorophenyl group attached through a methylene linker at position 1. The compound is registered with CAS number 1500640-74-3 and possesses a molecular weight of 235.66 g/mol. Its molecular formula, C12H10ClNO2, indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.
| Property | Value |
|---|---|
| CAS Number | 1500640-74-3 |
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| Appearance | Solid (presumed) |
| Structural Features | Pyrrole ring, 3-chlorophenyl group, methylene linker, carboxylic acid functional group |
| Functional Groups | Carboxylic acid, chlorine-substituted phenyl, pyrrole |
Synthesis and Preparation Methods
General Synthetic Approaches
Chemical Reactivity
Carboxylic Acid Functionality
The carboxylic acid group at position 3 of the pyrrole ring is a key reactive site in 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid. This functional group can participate in several organic transformations, including esterification reactions with alcohols to form esters, amidation reactions with amines to form amides, and decarboxylation under appropriate conditions. These reactions are particularly important in the context of medicinal chemistry, where modifications of the carboxylic acid group can modulate physicochemical properties, pharmacokinetics, and biological activities.
Pyrrole Ring Reactivity
The pyrrole core in 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibits characteristic reactivity patterns associated with electron-rich heteroaromatic systems. The pyrrole ring can potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing carboxylic acid group may reduce its reactivity compared to unsubstituted pyrrole. Additionally, the nitrogen atom of the pyrrole is already substituted with the 3-chlorophenylmethyl group, preventing further N-functionalization.
Chlorophenyl Group Reactivity
Biological and Pharmacological Activities
Structure-Activity Relationships
The structural features of 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid suggest potential interactions with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in protein binding sites, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid side chains. The chlorine substituent may participate in halogen bonding and influence the electronic distribution within the molecule, potentially affecting its binding affinity and selectivity for biological targets.
Analogues and Derivatives
Related compounds with structural similarities to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid have been explored for their biological activities. For instance, search result describes a more complex derivative, 1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid, which maintains the core structure but incorporates additional functional groups . Similarly, search result discusses the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl) pyrrole derivatives, highlighting the potential of structurally related compounds as antimicrobial agents .
Applications and Research Directions
Pharmaceutical Research
The primary application area for 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid appears to be in pharmaceutical research, particularly as a potential scaffold for developing therapeutic agents. The compound's structural features make it amenable to further functionalization and optimization through medicinal chemistry approaches. The carboxylic acid group can be modified to create prodrugs, improve pharmacokinetic properties, or enhance target binding, while the chlorophenyl moiety provides opportunities for structure-activity relationship studies.
Materials Science Applications
Beyond pharmaceutical applications, 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may find utility in materials science. Pyrrole-containing compounds have been investigated for applications in organic semiconductors, dyes, and functional materials. The specific electronic and structural properties conferred by the combination of the pyrrole core, carboxylic acid functionality, and chlorophenyl substituent could make this compound interesting for such applications, although detailed studies in this area appear limited based on the available search results.
Chemical Building Block
1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for connecting the molecule to other structural units through amide or ester linkages. This capability makes the compound valuable in combinatorial chemistry approaches and in the preparation of compound libraries for drug discovery programs.
Comparison with Related Compounds
Structural Analogues
Several compounds structurally related to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid appear in the search results. 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, described in search result , differs in the position of the carboxylic acid group (position 2 instead of 3) and lacks the methylene linker between the pyrrole and phenyl rings . Another related compound, 1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid, mentioned in search result , represents a more complex derivative with additional substituents on the pyrrole ring and an aminomethyl side chain .
Table 2. Comparison of 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | C12H10ClNO2 | 235.66 | Reference compound |
| 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid | C11H8ClNO2 | 221.64 | Carboxylic acid at position 2; direct attachment of phenyl to pyrrole |
| 1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid | C24H27ClN2O2 | 410.94 | Additional methyl, aminomethyl, and phenylpropyl groups |
| 3-pyrrol-1-ylbenzoic acid | C11H9NO2 | 186.19 | Carboxylic acid on phenyl ring; no chlorine; no methylene linker |
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